molecular formula C10H14O4 B8204159 1,2-Dimethoxy-4-(methoxymethoxy)benzene

1,2-Dimethoxy-4-(methoxymethoxy)benzene

Cat. No.: B8204159
M. Wt: 198.22 g/mol
InChI Key: IAUMQAWBNJRXKS-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-4-(methoxymethoxy)benzene (C₁₀H₁₄O₄, MW: 198.22 g/mol) is a benzene derivative with three substituents: two methoxy (-OCH₃) groups at positions 1 and 2, and a methoxymethoxy (-OCH₂OCH₃) group at position 4. This compound is synthesized via reactions involving lignin model compounds in supercritical methanol, where demethoxylation and rearrangement processes occur .

Properties

IUPAC Name

1,2-dimethoxy-4-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-11-7-14-8-4-5-9(12-2)10(6-8)13-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUMQAWBNJRXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,2-Dimethoxy-4-(methoxymethoxy)benzene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of methoxy-protected intermediates, which are then subjected to further reactions to introduce the desired functional groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

1,2-Dimethoxy-4-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products with altered functional groups.

    Substitution: The compound can undergo substitution reactions, where one or more methoxy groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

1,2-Dimethoxy-4-(methoxymethoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various purposes.

    Biology: The compound’s derivatives may be studied for their biological activity, including potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.

    Industry: It may be utilized in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-4-(methoxymethoxy)benzene involves its interaction with specific molecular targets and pathways The compound’s methoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and effects

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the 1,2-dimethoxybenzene (veratrole) core but differ in the substituent at position 4:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Characteristics
1,2-Dimethoxy-4-(methoxymethoxy)benzene -OCH₂OCH₃ C₁₀H₁₄O₄ 198.22 Intermediate in lignin degradation; moderate polarity due to methoxymethoxy group .
Methyleugenol (1,2-Dimethoxy-4-(2-propenyl)benzene) -CH₂CH=CH₂ C₁₁H₁₄O₂ 178.23 Clove-like aroma; used in fragrances. Classified as a potential carcinogen (IARC) .
Methylisoeugenol (1,2-Dimethoxy-4-(1-propenyl)benzene) -CH=CHCH₃ (cis/trans) C₁₁H₁₄O₂ 178.23 Flavoring agent; isomer of methyleugenol with distinct metabolic pathways .
1,2-Dimethoxy-4-(3-fluoro-2-propenyl)benzene -CH₂CF=CH₂ C₁₁H₁₃FO₂ 196.22 Fluorinated analog; studied for insect attraction and metabolism in Bactrocera dorsalis .
1,2-Dimethoxy-4-methylbenzene -CH₃ C₉H₁₂O₂ 152.19 Simpler structure; used in organic synthesis. Low water solubility .

Physicochemical Properties

  • Boiling Points: Methyleugenol has a high boiling point (244°C at 760 mmHg) due to its allyl group and molecular weight . The methoxymethoxy derivative likely has a comparable or higher boiling point owing to increased oxygen content.
  • Solubility: Methyleugenol is soluble in ethanol, ether, and chloroform but insoluble in water .
  • Stability: Methyleugenol degrades upon air exposure, darkening and thickening . The methoxymethoxy derivative’s stability under similar conditions is unstudied but may vary due to substituent reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-Dimethoxy-4-(methoxymethoxy)benzene?

  • Methodology :

  • Stepwise Protection : Begin with 1,2-dihydroxybenzene (catechol). Protect the hydroxyl groups sequentially using methoxymethyl chloride (MOM-Cl) under inert conditions (e.g., N₂ atmosphere). Use a base like triethylamine to neutralize HCl byproducts .
  • Electrophilic Substitution : Introduce the methoxymethoxy group via Friedel-Crafts alkylation or Mitsunobu reaction, ensuring regioselectivity at the para position. Monitor reaction progress via TLC or HPLC .
  • Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by GC-MS or NMR (>95% purity) .

Q. How can the structure of this compound be unambiguously characterized?

  • Analytical Techniques :

  • NMR : Use ¹H/¹³C NMR to identify methoxy (δ ~3.8–3.9 ppm) and methoxymethoxy (δ ~5.0–5.3 ppm) groups. Compare with reference spectra of similar veratrole derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 226.1066 (calculated for C₁₁H₁₄O₄). Fragmentation patterns should align with methoxymethoxy cleavage .
  • IR Spectroscopy : Detect C-O-C stretching (~1100 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .

Q. What are the stability considerations for this compound under laboratory storage?

  • Storage Protocol :

  • Store in amber vials under inert gas (Ar or N₂) at –20°C to prevent oxidation. Avoid exposure to moisture or light, as methoxymethoxy groups are prone to hydrolysis and photodegradation .
  • Monitor degradation via periodic HPLC analysis. Shelf life typically exceeds 6 months under optimal conditions .

Advanced Research Questions

Q. How does this compound participate in cross-coupling reactions for functionalization?

  • Reactivity Insights :

  • Suzuki-Miyaura Coupling : React with aryl boronic acids (e.g., 3-methoxyphenylboronic acid) using Pd(PPh₃)₄ as a catalyst. Optimize solvent (toluene/ethanol) and base (Na₂CO₃) for C–C bond formation at the para position .
  • Challenges : Steric hindrance from methoxy groups may reduce reaction yields. Use microwave-assisted synthesis to enhance efficiency .

Q. What role does this compound play in synthesizing bioactive derivatives?

  • Case Study :

  • Fluorinated Analogs : Replace the methoxymethoxy group with fluorinated propenyl chains (e.g., Z-1,2-Dimethoxy-4-(3-fluoro-2-propenyl)benzene) to study insect attractant activity. The E-isomer exhibits twice the activity of the Z-isomer in oriental fruit fly assays .
  • SAR Analysis : Modify substituent electronics (e.g., nitro, allyl) to correlate with antimicrobial or anticancer properties. Use DFT calculations to predict π-π stacking interactions .

Q. How can computational modeling predict the electronic properties of this compound?

  • Computational Workflow :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps. Compare with experimental UV-Vis spectra for validation .
  • Docking Studies : Simulate binding to cytochrome P450 enzymes (e.g., CYP1A2) to assess metabolic stability. Use AutoDock Vina with grid parameters centered on the heme iron .

Q. What contradictions exist in reported spectral data for structurally similar derivatives?

  • Data Reconciliation :

  • Mass Spectral Discrepancies : Some studies report M⁺ peaks at m/z 178.23 (e.g., methyleugenol) versus 226.10 for the target compound. Verify using isotopic labeling (e.g., deuterated analogs) to distinguish fragmentation pathways .
  • NMR Assignments : Conflicting δ values for methoxymethoxy protons in polar vs. nonpolar solvents. Re-run spectra in CDCl₃ vs. DMSO-d₆ to assess solvent effects .

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